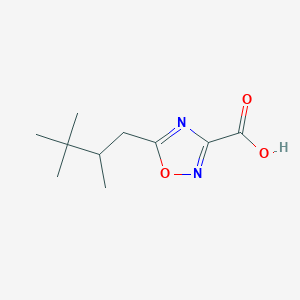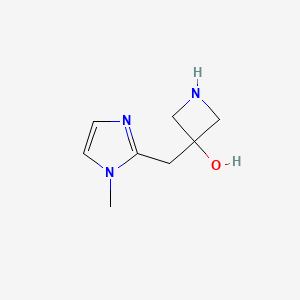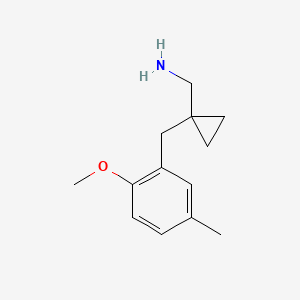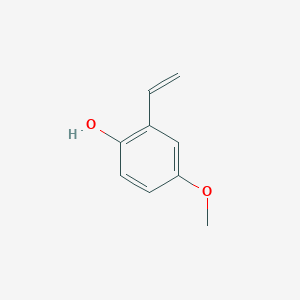
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol typically involves the reaction of 1-methylpiperidine with an appropriate aminopropanol derivative. One common method includes the reductive amination of 1-methylpiperidine with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a piperidine ring makes it particularly versatile in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-amino-1-(1-methylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-11-6-3-8(4-7-11)9(12)2-5-10/h8-9,12H,2-7,10H2,1H3 |
Clé InChI |
IAOHPBFLXKOGKY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)








![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
